Chromic chromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 96.6 g/l at 20 °c (eu method a.6 (water solubility))soluble in water. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

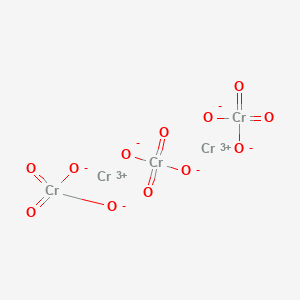

chromium(3+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Cr.12O/q;;;2*+3;;;;;;;6*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXXWVKOBZHNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894154 | |

| Record name | Chromium chromate (Cr2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark purple to black solid; Sparingly soluble in water; [HSDB] | |

| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acid, chromium(3+) salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 96.6 g/L at 20 °C (EU Method A.6 (Water Solubility)), Soluble in water | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.269 at 20 °C | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark purple/black granular solid, with an amorphous non-crystalline structure | |

CAS No. |

24613-89-6 | |

| Record name | Chromic acid, chromium(3+) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chromate (Cr2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium tris(chromate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8I9RSM881 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C (capillary method according to EU Method A1) | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Chromic Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chromic chromate, with a primary focus on dichromium tris(chromate) (Cr₂(CrO₄)₃), a mixed-valence compound containing both chromium(III) and chromium(VI). This document details the synthesis methodologies, physicochemical properties, and primary applications of this compound. Experimental protocols are outlined, and key data are presented in tabular format for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate the synthesis workflow and the chemical equilibria involved.

Introduction

This compound, scientifically identified as dichromium tris(chromate), is a complex inorganic compound with the chemical formula Cr₂(CrO₄)₃. It is a material of significant interest in various industrial applications, primarily due to its properties as a corrosion inhibitor and as a component in pigments.[1][2] This compound is a mixed chromium(III)-chromium(VI) salt, a characteristic that defines its chemical behavior and properties.[3] This guide aims to provide an in-depth technical resource for professionals in research and development, covering the synthesis, characterization, and key properties of this compound.

Synthesis of Dichromium Tris(chromate)

The synthesis of dichromium tris(chromate) can be approached through several routes, primarily involving the partial reduction of a hexavalent chromium source or a double decomposition reaction. Below is a generalized experimental protocol based on precipitation from aqueous solution, which is a common method for preparing insoluble salts.

Generalized Experimental Protocol: Precipitation Method

This protocol describes a representative method for the synthesis of dichromium tris(chromate) via the reaction of a soluble chromium(III) salt with a soluble chromate salt under controlled pH conditions.

Materials:

-

Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (Cr(NO₃)₃)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of the chromium(III) salt (e.g., dissolve the appropriate amount of CrCl₃ in deionized water).

-

Prepare a 0.75 M aqueous solution of the chromate salt (e.g., dissolve the appropriate amount of K₂CrO₄ in deionized water).

-

-

Precipitation:

-

In a reaction vessel, slowly add the chromium(III) salt solution to the chromate salt solution with constant stirring. A precipitate of dichromium tris(chromate) will begin to form.

-

The stoichiometry of the reaction is 2 moles of Cr³⁺ to 3 moles of CrO₄²⁻.

-

Monitor and adjust the pH of the reaction mixture to a range of 5-6 using dilute HCl or NaOH. The pH is a critical parameter that influences the composition and properties of the precipitate.

-

-

Digestion of the Precipitate:

-

Gently heat the suspension to approximately 60-70°C and maintain this temperature for 1-2 hours with continuous stirring. This process, known as digestion, promotes the growth of larger, more easily filterable particles and improves the purity of the product.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Separate the precipitate from the supernatant by filtration using a Büchner funnel.

-

Wash the filter cake several times with deionized water to remove any soluble impurities.

-

Perform a final wash with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Carefully transfer the purified product to a drying dish.

-

Dry the dichromium tris(chromate) in an oven at 100-110°C until a constant weight is achieved.

-

-

Characterization:

-

The final product should be a dark purple/black granular solid.[3]

-

Characterize the synthesized compound using appropriate analytical techniques such as X-ray diffraction (XRD) for phase identification, Fourier-transform infrared spectroscopy (FTIR) to identify characteristic chromate and chromium-oxygen bonds, and elemental analysis to confirm the stoichiometry.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of dichromium tris(chromate) via precipitation.

Physicochemical Properties of Dichromium Tris(chromate)

Dichromium tris(chromate) exhibits a range of distinctive physicochemical properties that are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Cr₂(CrO₄)₃ | [3] |

| CAS Number | 24613-89-6 | [1] |

| Molecular Weight | 451.97 g/mol | |

| Appearance | Dark purple/black granular solid | [3] |

| Crystal Structure | Amorphous, non-crystalline | [3] |

| Melting Point | > 300 °C | [3] |

| Density | 2.269 g/cm³ at 20 °C | [3] |

| Water Solubility | 96.6 g/L at 20 °C | [3] |

| Oxidation States | Contains Cr(III) and Cr(VI) | [3] |

Chemical Behavior and Equilibria

The chemistry of chromates in aqueous solution is highly dependent on the pH. In acidic solutions, the chromate ion (CrO₄²⁻) is in equilibrium with the dichromate ion (Cr₂O₇²⁻). This equilibrium is a key consideration in the synthesis of this compound.

Chromate-Dichromate Equilibrium Diagram

Caption: The pH-dependent equilibrium between chromate and dichromate ions in aqueous solution.

Applications

The primary application of dichromium tris(chromate) is as a corrosion inhibitor, particularly in coatings for metals such as zinc, cadmium, and magnesium.[3] It is also used in the formulation of metal treatment products and as a reactive anti-corrosion primer for steel and aluminum.[3] Its properties also lend it to use as a pigment in certain applications.

Safety and Handling

Dichromium tris(chromate) contains hexavalent chromium, which is a known carcinogen and is toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Dichromium tris(chromate) is a chemically significant mixed-valence chromium compound with important industrial applications, particularly in the field of corrosion protection. A thorough understanding of its synthesis and physicochemical properties is essential for its effective and safe utilization. This technical guide provides a foundational resource for professionals working with or researching this compound, offering insights into its preparation, characteristics, and handling. Further research into refining synthesis protocols to control particle size and morphology could lead to enhanced performance in its applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Chromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous chromic acid. A thorough understanding of these properties is essential for professionals in research, science, and drug development, as it underpins the control of chemical processes, the design of analytical methods, and the assessment of environmental and biological interactions of hexavalent chromium compounds. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visualizations of the critical chemical equilibria and experimental workflows.

Core Thermodynamic Properties of Aqueous Chromic Acid Species

In aqueous solutions, "chromic acid" exists as a complex equilibrium of several hexavalent chromium species, primarily chromic acid (H₂CrO₄), hydrogen chromate (HCrO₄⁻), chromate (CrO₄²⁻), and dichromate (Cr₂O₇²⁻). The distribution of these species is highly dependent on pH and the total chromium concentration. The standard thermodynamic properties of these key species at 25 °C (298.15 K) are summarized in the tables below.

Table 1: Standard Molar Gibbs Free Energy of Formation and Enthalpy of Formation in Aqueous Solution

| Species | Chemical Formula | State | ΔG°f (kJ/mol) | ΔH°f (kJ/mol) |

| Hydrogen Chromate Ion | HCrO₄⁻ | (aq) | -764.8 | -878.2 |

| Chromate Ion | CrO₄²⁻ | (aq) | -727.8 | -881.2 |

| Dichromate Ion | Cr₂O₇²⁻ | (aq) | -1301.2 | -1490.3 |

Table 2: Standard Molar Entropy and Molar Heat Capacity in Aqueous Solution

| Species | Chemical Formula | State | S° (J/mol·K) | C°p (J/mol·K) |

| Hydrogen Chromate Ion | HCrO₄⁻ | (aq) | 184.1 | 2 ± 5 |

| Chromate Ion | CrO₄²⁻ | (aq) | 50.2 | -271 ± 4 |

| Dichromate Ion | Cr₂O₇²⁻ | (aq) | 261.9 | -131 ± 5 |

Chemical Equilibria in Aqueous Chromic Acid Solutions

The interplay between the different hexavalent chromium species is governed by a series of acid-base and condensation-hydrolysis equilibria. The key reactions and their associated equilibrium constants at 25 °C are presented in Table 3.

Table 3: Key Equilibria and Their Constants at 25 °C

| Equilibrium Reaction | Constant Type | pKₐ or log K |

| H₂CrO₄(aq) ⇌ H⁺(aq) + HCrO₄⁻(aq) | pKₐ₁ | ~ -0.8 to 1.6[1] |

| HCrO₄⁻(aq) ⇌ H⁺(aq) + CrO₄²⁻(aq) | pKₐ₂ | ~ 5.9 - 6.5 |

| 2HCrO₄⁻(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) | log KD | ~ 2.05 [1] |

The following diagram illustrates the primary equilibrium pathways in an aqueous solution of chromic acid.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of aqueous chromic acid relies on a combination of experimental techniques. Detailed below are the methodologies for key experiments.

Spectrophotometric Determination of Equilibrium Constants

UV-Visible spectrophotometry is a powerful technique for quantifying the concentrations of the colored chromate and dichromate ions in solution, thereby allowing for the determination of equilibrium constants.

Workflow for Spectrophotometric Analysis:

Detailed Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) in buffered solutions of varying and known pH.

-

Spectrophotometer Setup: Calibrate a UV-Visible spectrophotometer using a blank solution (the buffer solution without any chromium species).

-

Spectral Scans: For each standard solution, perform a full wavelength scan (e.g., from 300 nm to 500 nm) to identify the wavelengths of maximum absorbance (λ_max) for the chromate and dichromate ions.

-

Absorbance Measurements: Measure the absorbance of each solution at the identified λ_max values.

-

Application of Beer-Lambert Law: Using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration, determine the concentrations of the chromate and dichromate ions in the equilibrium mixtures.

-

Calculation of Equilibrium Constant: With the equilibrium concentrations of all species known, the equilibrium constant (K) for the reaction can be calculated.

Potentiometric Titration for pKₐ Determination

Potentiometric titration is employed to determine the acid dissociation constants (pKₐ) of chromic acid by monitoring the change in pH of the solution upon the addition of a standard base.

Workflow for Potentiometric Titration:

Detailed Procedure:

-

Preparation of Solutions: Prepare a solution of chromic acid of a known concentration. Standardize a solution of a strong base, such as sodium hydroxide (NaOH).

-

Instrumentation Setup: Calibrate a pH meter with standard buffer solutions. Place the chromic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add the standardized NaOH solution from a burette to the chromic acid solution. Record the pH of the solution after each addition of the titrant.

-

Data Plotting: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determination of Equivalence Points: The equivalence points, where the moles of added base equal the moles of acidic protons, are identified as the points of steepest inflection on the titration curve. These can be more accurately determined by plotting the first or second derivative of the titration curve.

-

Calculation of pKₐ: The pKₐ value for each dissociation step is equal to the pH at the half-equivalence point.

Calorimetric Determination of Enthalpy Changes

Calorimetry is used to directly measure the heat changes (enthalpy changes, ΔH) associated with the chemical reactions in the aqueous chromic acid system, such as the enthalpy of dissociation or dimerization.

Detailed Procedure:

-

Calorimeter Setup: A solution calorimeter, which is an insulated container, is used to minimize heat exchange with the surroundings. The calorimeter is equipped with a sensitive thermometer and a stirrer.

-

Reactant Preparation: The reactants (e.g., a concentrated solution of chromic acid and a diluent, or solutions of chromate and acid) are brought to a known, constant initial temperature.

-

Reaction Initiation: The reactants are mixed inside the calorimeter, and the temperature change of the solution is carefully monitored over time until a stable final temperature is reached.

-

Heat Calculation: The heat absorbed or released by the reaction (q_reaction) is calculated from the temperature change (ΔT), the mass of the solution (m), and the specific heat capacity of the solution (c), using the equation q = mcΔT. The heat capacity of the calorimeter itself must also be taken into account.

-

Enthalpy Calculation: The enthalpy change (ΔH) for the reaction is then determined from the calculated heat of reaction and the number of moles of the limiting reactant.

Conclusion

The thermodynamic properties of aqueous chromic acid are fundamental to understanding and controlling its chemistry. The data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with hexavalent chromium compounds. Accurate application of this knowledge is critical for ensuring the safety, efficacy, and environmental sustainability of processes involving these important, yet hazardous, materials.

References

An In-depth Technical Guide to Chromic Acid and Dichromate Equilibrium Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies for studying the equilibrium between chromic acid and dichromate ions in aqueous solutions. This information is crucial for professionals in fields where precise control and understanding of chromium(VI) chemistry are paramount.

Core Concepts of the Chromic Acid-Dichromate Equilibrium

The interconversion between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻) is a classic example of a pH-dependent chemical equilibrium.[1] In acidic solutions, the equilibrium shifts to favor the formation of the dichromate ion, while in alkaline conditions, the chromate ion is the predominant species.[1][2][3]

The primary equilibrium reaction is as follows:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) [1]

This equilibrium is dynamic and can be influenced by changes in pH, concentration, and temperature. According to Le Châtelier's principle, adding an acid (increasing H⁺ concentration) will shift the equilibrium to the right, favoring the formation of dichromate. Conversely, adding a base (decreasing H⁺ concentration) will shift the equilibrium to the left, favoring the formation of chromate.[1]

The speciation of hexavalent chromium is critical across various scientific disciplines. In aqueous solutions, chromic acid exists in a series of equilibria involving several species, with the predominant forms being dictated by the pH of the solution. The main species of interest are chromic acid (H₂CrO₄), hydrogen chromate (HCrO₄⁻), chromate (CrO₄²⁻), and dichromate (Cr₂O₇²⁻). The visual manifestation of this equilibrium is a color change from yellow (chromate) in alkaline conditions to orange (dichromate) in acidic conditions.

Quantitative Data

A quantitative understanding of the chromate-dichromate equilibrium relies on spectrophotometric data and equilibrium constants.

Molar Absorptivity

The distinct colors of the chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry. The Beer-Lambert law (A = εbc) is the fundamental principle, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

| Ion | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Chromate (CrO₄²⁻) | 373 | ~4830 |

| Dichromate (Cr₂O₇²⁻) | 350 | ~3150 |

| 450 | ~370 |

Note: These values can be influenced by the specific conditions of the measurement, such as solvent and temperature.

Equilibrium Constants

The key equilibria and their associated constants at 25°C are summarized below.

| Equilibrium Reaction | Constant Type | pKa / logK Value |

| H₂CrO₄ ⇌ H⁺ + HCrO₄⁻ | pKa₁ | ~0.74 |

| HCrO₄⁻ ⇌ H⁺ + CrO₄²⁻ | pKa₂ | ~6.49 |

| 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O | logK | ~2.2 |

Species Distribution with pH

The relative concentrations of the different chromium(VI) species are highly dependent on the pH of the solution.

| pH | Predominant Species | Approximate Percentage |

| < 1 | H₂CrO₄ | > 50% |

| 2 - 6 | HCrO₄⁻ and Cr₂O₇²⁻ | Varies |

| > 7 | CrO₄²⁻ | > 90% |

Experimental Protocols

The following are detailed methodologies for key experiments related to the chromic acid and dichromate equilibrium.

Qualitative Demonstration of the pH Effect

This experiment provides a visual illustration of Le Châtelier's principle applied to the chromate-dichromate equilibrium.

Materials:

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Test tubes

Procedure:

-

To a test tube containing approximately 2-3 mL of 0.1 M potassium chromate solution (yellow), add 1 M HCl dropwise while observing the color. The solution will transition to orange, indicating the formation of dichromate ions.[4][5]

-

To a separate test tube containing approximately 2-3 mL of 0.1 M potassium dichromate solution (orange), add 1 M NaOH dropwise. The solution will turn yellow, signifying the conversion to chromate ions.[4][5]

-

The addition of acid and base can be alternated to demonstrate the reversibility of the equilibrium.[5]

Spectrophotometric Determination of the Equilibrium Constant (K_c)

This protocol outlines the quantitative determination of the equilibrium constant for the reaction: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l).

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇)

-

Buffer solutions of various pH values (e.g., phosphate or acetate buffers)

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

Part A: Determination of Molar Absorptivities (ε)

-

Preparation of Standard Solutions:

-

Prepare a stock solution of potassium chromate (e.g., 1.00 x 10⁻³ M) in a slightly alkaline solution (e.g., pH 9) to ensure that the chromium is almost entirely in the CrO₄²⁻ form.

-

Prepare a stock solution of potassium dichromate (e.g., 5.00 x 10⁻⁴ M) in a slightly acidic solution (e.g., pH 4) to ensure the chromium exists predominantly as Cr₂O₇²⁻.

-

From these stock solutions, prepare a series of dilutions of known concentrations for both chromate and dichromate.

-

-

Spectrophotometric Measurements:

-

Select two wavelengths for analysis. One where the absorbance of chromate is high and dichromate is low (e.g., ~373 nm), and another where the absorbance of dichromate is significant (e.g., ~350 nm).

-

Measure the absorbance of each standard solution at both selected wavelengths.

-

-

Data Analysis:

-

For each species and at each wavelength, plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law, the slope of this graph will be the molar absorptivity (ε). You will determine four molar absorptivity values: ε(CrO₄²⁻) at λ₁, ε(CrO₄²⁻) at λ₂, ε(Cr₂O₇²⁻) at λ₁, and ε(Cr₂O₇²⁻) at λ₂.

-

Part B: Analysis of Equilibrium Mixtures

-

Preparation of Equilibrium Solutions:

-

Prepare a series of solutions with a constant total chromium concentration but with varying pH values within the range where both chromate and dichromate ions are present in significant amounts (e.g., pH 5.5 to 7.5). Use appropriate buffer solutions to maintain a constant pH for each solution.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each equilibrium mixture at the two previously selected wavelengths (λ₁ and λ₂).

-

-

Calculations:

-

The total absorbance at each wavelength is the sum of the absorbances of the individual components:

-

A₁ = ε(CrO₄²⁻, λ₁) * [CrO₄²⁻] + ε(Cr₂O₇²⁻, λ₁) * [Cr₂O₇²⁻]

-

A₂ = ε(CrO₄²⁻, λ₂) * [CrO₄²⁻] + ε(Cr₂O₇²⁻, λ₂) * [Cr₂O₇²⁻]

-

-

You now have a system of two simultaneous equations with two unknowns: [CrO₄²⁻] and [Cr₂O₇²⁻]. Solve these equations for the equilibrium concentrations of the two ions in each of your buffered solutions.

-

The equilibrium concentration of H⁺ can be calculated from the measured pH of each buffer solution: [H⁺] = 10⁻ᵖᴴ.

-

Finally, calculate the equilibrium constant, K_c, for each equilibrium mixture using the expression:

-

K_c = [Cr₂O₇²⁻] / ([CrO₄²⁻]² * [H⁺]²) [1]

-

-

The average of the K_c values obtained from the different equilibrium mixtures will give the determined equilibrium constant.

-

Safety Precautions

Chromium(VI) compounds are toxic and carcinogenic. Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All work should be performed in a well-ventilated fume hood. Dispose of all chromium-containing waste according to institutional and regulatory guidelines.

References

An In-depth Technical Guide to Hexavalent Chromium Compounds in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of hexavalent chromium (Cr(VI)) compounds in aqueous solutions. It covers their chemical properties, toxicological effects, analytical determination, and remediation strategies. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged with or encounter this significant environmental and health concern.

Chemical Properties of Hexavalent Chromium in Aqueous Solutions

Hexavalent chromium is a pervasive environmental contaminant primarily existing in two stable oxidation states in aqueous environments: the trivalent [Cr(III)] and the hexavalent [Cr(VI)] forms.[1] Cr(VI) is significantly more toxic and mobile than Cr(III).[2]

Speciation and Stability

In aqueous solutions, the speciation of hexavalent chromium is highly dependent on pH. The predominant forms are chromate (CrO₄²⁻), dichromate (Cr₂O₇²⁻), and hydrogen chromate (HCrO₄⁻).[3][4] At a pH above 8, the chromate ion (CrO₄²⁻) is the dominant species. In the pH range of 0 to 6, both HCrO₄⁻ and Cr₂O₇²⁻ are prevalent.[3][4] The stability of Cr(VI) in water is influenced by factors such as pH, temperature, and the presence of reducing or oxidizing agents.[5][6] Under alkaline conditions, Cr(VI) is generally more stable.[7]

Table 1: Solubility of Common Hexavalent Chromium Compounds in Water

| Compound | Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Potassium Dichromate | K₂Cr₂O₇ | 13 | 20 |

| 102 | 100 | ||

| Chromium Trioxide | CrO₃ | 61.7 | 0 |

| 67.45 | 100 | ||

| ~169 | 25 |

Data compiled from multiple sources.[8][9]

Redox Chemistry

Hexavalent chromium is a strong oxidizing agent, readily being reduced to the more stable trivalent state. The standard reduction potential of the Cr(VI)/Cr(III) couple is pH-dependent, being more positive (i.e., a stronger oxidant) under acidic conditions. This property is fundamental to many of its toxicological effects and is also exploited in various remediation technologies.

Toxicological Effects and Cellular Signaling Pathways

Hexavalent chromium is a classified Group 1 human carcinogen.[8] Its toxicity stems from its ability to readily cross cell membranes through anion transport channels, similar to sulfate ions.[8] Once inside the cell, Cr(VI) undergoes a series of reductions, leading to the formation of reactive intermediates, including Cr(V) and Cr(IV), and ultimately the more stable Cr(III).[10] This intracellular reduction process is a key driver of its toxicity, leading to oxidative stress and DNA damage.[8][11]

Cellular Uptake and Intracellular Reduction

The uptake and subsequent intracellular reduction of hexavalent chromium is a critical first step in its toxic mechanism. The following diagram illustrates this process.

Caption: Cellular uptake and reduction of hexavalent chromium.

Oxidative Stress and the Nrf2 Signaling Pathway

The intracellular reduction of Cr(VI) generates reactive oxygen species (ROS), leading to a state of oxidative stress.[11] Cells respond to this stress by activating protective mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress from Cr(VI) reduction, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2][9][12]

Caption: Activation of the Nrf2 signaling pathway by Cr(VI)-induced oxidative stress.

DNA Damage and Repair Pathways

Hexavalent chromium is genotoxic, causing various forms of DNA damage, including single- and double-strand breaks, DNA adducts, and DNA-protein crosslinks.[10][13] The cellular response to this damage involves the activation of complex DNA repair pathways. The two primary mechanisms for repairing double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[14] However, prolonged exposure to Cr(VI) can overwhelm these repair systems, leading to genomic instability and carcinogenesis.[14]

Caption: DNA damage and repair pathways in response to hexavalent chromium.

Inflammatory Response and NF-κB Signaling

Cr(VI) exposure can also trigger an inflammatory response, in part through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] The generation of ROS by Cr(VI) metabolism can lead to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Activation of the NF-κB signaling pathway by Cr(VI).

Analytical Determination of Hexavalent Chromium

The accurate quantification of Cr(VI) in aqueous samples is crucial for environmental monitoring and research. The two most widely used methods are UV-Vis Spectrophotometry with 1,5-diphenylcarbazide (DPC) and Ion Chromatography (IC).

UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide (DPC)

This colorimetric method, often referred to as EPA Method 7196A, is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a highly colored magenta complex, which is then measured spectrophotometrically at 540 nm.[17]

Experimental Protocol: EPA Method 7196A

-

Reagent Preparation:

-

1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard if the solution becomes discolored.[17]

-

Sulfuric Acid Solution (for pH adjustment).

-

Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of K₂Cr₂O₇ in 1 L of deionized water.

-

Working Standard Solutions: Prepare a series of standards by diluting the stock solution.

-

-

Procedure:

-

Transfer a known volume of the sample (e.g., 95 mL) to a 100-mL volumetric flask.

-

Add 2.0 mL of the DPC solution and mix.

-

Add sulfuric acid solution to adjust the pH to 2 ± 0.5.

-

Dilute to the 100 mL mark with reagent water and allow to stand for 5-10 minutes for full color development.[17]

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Prepare a calibration curve using the working standard solutions and determine the concentration of the sample from this curve.

-

-

Quality Control:

-

A reagent blank should be analyzed with each batch of samples.

-

Analyze a known quality control sample to verify the calibration.

-

If the sample is turbid, a turbidity blank (sample with all reagents except DPC) should be prepared and its absorbance subtracted from the sample reading.[17]

-

Ion Chromatography (IC)

Ion chromatography, as described in EPA Method 218.6, offers higher selectivity and is less prone to interferences than the DPC method.[18][19] In this method, an aqueous sample is injected into an ion chromatograph where Cr(VI), as the chromate ion (CrO₄²⁻), is separated from other anions on an analytical column. Following separation, the Cr(VI) is derivatized post-column with DPC, and the resulting colored complex is detected by a UV-Vis detector at 530 nm.[6]

Experimental Protocol: EPA Method 218.6

-

Sample Preparation:

-

Instrumental Analysis:

-

Ion Chromatograph: Equipped with a guard column, an anion exchange separator column, a post-column reagent delivery system, and a UV-Vis detector.

-

Eluent: A buffered solution, typically containing ammonium sulfate and ammonium hydroxide.

-

Post-Column Reagent: 1,5-diphenylcarbazide solution in an acidic medium.

-

Inject a measured volume of the prepared sample into the ion chromatograph.

-

Identify and quantify the Cr(VI) based on the retention time and peak area in comparison to a calibration curve generated from known standards.

-

-

Quality Control:

-

Analyze a laboratory reagent blank with each sample batch.

-

Perform matrix spike and matrix spike duplicate analyses to assess method performance in the specific sample matrix.

-

Analyze a quality control sample from an external source to verify calibration accuracy.

-

Table 2: Comparison of Analytical Methods for Hexavalent Chromium Determination

| Parameter | UV-Vis Spectrophotometry (DPC) | Ion Chromatography (IC) |

| Principle | Colorimetric reaction with 1,5-diphenylcarbazide | Chromatographic separation followed by post-column derivatization and detection |

| Wavelength | 540 nm | 530 nm |

| Selectivity | Susceptible to interferences from other oxidizing agents (e.g., Mo, V, Hg) | High selectivity due to chromatographic separation |

| Sensitivity | High | Very high, suitable for trace level analysis |

| Typical MDL | ~0.5 - 1 µg/L | ~0.02 - 0.4 µg/L |

| EPA Method | 7196A | 218.6, 218.7 |

MDL = Method Detection Limit. Data compiled from multiple sources.[6][10][17][19]

Remediation Technologies for Hexavalent Chromium in Aqueous Solutions

Due to its toxicity, the removal of hexavalent chromium from contaminated water is a critical environmental priority. Remediation strategies primarily focus on either removing Cr(VI) from the solution or converting it to the less toxic and less mobile Cr(III) form.

Reduction to Trivalent Chromium

The reduction of Cr(VI) to Cr(III) is a widely used and effective remediation strategy. This can be achieved through chemical or photocatalytic methods.

-

Chemical Reduction: Common chemical reductants include ferrous sulfate (FeSO₄), sodium metabisulfite (Na₂S₂O₅), and zero-valent iron (ZVI). The reaction is most effective under acidic conditions.

-

Photocatalytic Reduction: This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generate electron-hole pairs. The photogenerated electrons can then reduce Cr(VI) to Cr(III).[7][20]

Adsorption

Adsorption is a process where Cr(VI) ions are removed from the solution by binding to the surface of an adsorbent material. A variety of adsorbents have been investigated for Cr(VI) removal.

-

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a commonly used adsorbent for Cr(VI).[12][19][21] The adsorption is often pH-dependent, with higher efficiency typically observed at lower pH values.

-

Bio-adsorbents: Various low-cost materials derived from agricultural waste, such as banana peels, rosehip seed shells, and cranberry kernel shells, have shown potential for Cr(VI) adsorption.[22]

-

Other Adsorbents: Other materials like activated alumina, zeolites, and various nanomaterials are also effective for Cr(VI) removal.[23][24]

Table 3: Comparative Efficiency of Selected Remediation Technologies for Hexavalent Chromium

| Technology | Adsorbent/Reductant | Conditions | Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) |

| Adsorption | Activated Carbon (from Sargassum) | pH 2, 25°C | - | ~150 |

| Activated Carbon (from garden waste) | Bed depth 7 cm | 95 | - | |

| Activated Alumina | pH 4, 25°C, 90 min | 97.3 - 99.7 | - | |

| Activated Charcoal | pH 2, 40°C, 120 min | 68 - 98 | - | |

| Banana Peel | pH 2, 25°C | - | 10.42 | |

| Rosehip Seed Shell | pH 2, 25°C | - | 15.17 | |

| Cranberry Kernel Shell | pH 2, 25°C | - | 6.81 | |

| Chemical Reduction | Zero-Valent Iron (powder) | 10 g/L | 100 | - |

| Photocatalytic Reduction | Bi-Zn-TiO₂ | pH 3.2, 120 min | 100 | - |

| TiO₂ | pH 3, 120 min | ~100 | - |

Data compiled from multiple sources.[7][20][22][25]

Other Remediation Methods

Other technologies for Cr(VI) removal include ion exchange, membrane filtration (such as reverse osmosis), and bioremediation, which utilizes microorganisms to reduce Cr(VI) to Cr(III). The choice of remediation technology depends on factors such as the initial concentration of Cr(VI), the volume of contaminated water, pH, and cost-effectiveness.

Conclusion

This technical guide has provided a detailed overview of the chemistry, toxicology, analysis, and remediation of hexavalent chromium in aqueous solutions. The information presented, including the quantitative data in tables and the visualization of key cellular pathways, is intended to serve as a valuable resource for professionals in research, science, and drug development. A thorough understanding of these core aspects is essential for addressing the challenges posed by hexavalent chromium contamination and for developing effective strategies for its management and mitigation.

References

- 1. jeest.ub.ac.id [jeest.ub.ac.id]

- 2. academic.oup.com [academic.oup.com]

- 3. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. Redox sensitive miR-27a/b/Nrf2 signaling in Cr(VI)-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 11. thaiscience.info [thaiscience.info]

- 12. Nrf2/Cyclooxygenase 2 Signaling in Cr(VI)-Induced Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexavalent Chromium-Induced DNA Damage and Repair Mechanisms | Semantic Scholar [semanticscholar.org]

- 14. Chromium VI Repair: 5 Powerful Ways to Prevent DNA Damage 2025 [nushoeinspectandcorrect.com]

- 15. Chromium(VI)-induced nuclear factor-kappa B activation in intact cells via free radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective roles of NF-kappa B for chromium(VI)-induced cytotoxicity is revealed by expression of Ikappa B kinase-beta mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. NEMI Method Summary - 1636 [nemi.gov]

- 19. benchchem.com [benchchem.com]

- 20. "Nrf2/cyclooxygenase 2 Signaling in Cr(VI)-Induced Carcinogenesis" by Lei Zhao, Yi-Fang Wang et al. [jdc.jefferson.edu]

- 21. epa.gov [epa.gov]

- 22. d-nb.info [d-nb.info]

- 23. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 24. A review: a comparison of different adsorbents for removal of Cr (VI), Cd (II) and Ni (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Chromic Acid Exposure: A Comprehensive Toxicological and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromic acid, a powerful oxidizing agent widely utilized in various industrial processes, presents significant toxicological and safety concerns. This in-depth technical guide provides a comprehensive overview of the toxicology and safety data associated with chromic acid exposure. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals. This guide summarizes quantitative toxicity data, details experimental protocols for key toxicological assessments, and elucidates the molecular signaling pathways implicated in chromic acid-induced cellular damage. The information is presented through structured tables for comparative data analysis and detailed diagrams of cellular mechanisms to facilitate a thorough understanding of the potential hazards and underlying toxicological principles of chromic acid.

Introduction

Chromic acid, primarily in the form of chromium trioxide (CrO₃) dissolved in water, is a potent oxidizing agent. Its utility in industries such as chrome plating, wood preservation, and chemical synthesis is paralleled by its significant health hazards.[1][2] Exposure to hexavalent chromium (Cr(VI)), the oxidation state of chromium in chromic acid, is associated with a range of adverse health effects, including carcinogenicity, genotoxicity, and organ-specific toxicity.[1][2][3] A thorough understanding of its toxicological profile is paramount for ensuring workplace safety, developing effective therapeutic interventions for exposure incidents, and for the risk assessment of chromium-containing compounds in drug development.

Physicochemical Properties and Toxicokinetics

Chromic acid is a dark purplish-red, odorless, crystalline solid that is highly soluble in water.[4] The toxicity of chromium compounds is largely dependent on their oxidation state and solubility.[5] Hexavalent chromium (Cr(VI)) compounds, such as chromic acid, are more readily absorbed by the body compared to trivalent chromium (Cr(III)) compounds.[5]

Upon inhalation, ingestion, or dermal contact, Cr(VI) is readily absorbed into the bloodstream.[6] A key aspect of its toxicokinetics is its ability to enter cells via anion transport channels, mimicking sulfate and phosphate ions.[5] Once inside the cell, Cr(VI) is reduced to its more reactive and ultimately more toxic trivalent state (Cr(III)) by cellular reductants such as ascorbate and glutathione.[5][7] This intracellular reduction is a critical step in the mechanism of Cr(VI) toxicity, as the generated Cr(III) and reactive intermediates can interact with cellular macromolecules, including DNA and proteins, leading to cellular damage.[5][7]

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for chromic acid exposure, providing a comparative overview of its acute toxicity, exposure limits, and other relevant toxicological endpoints.

Table 1: Acute Toxicity Data for Chromic Acid (Chromium Trioxide)

| Endpoint | Species | Route of Administration | Value | Reference(s) |

| LD50 | Rat | Oral | 80 mg/kg | [2][8] |

| LD50 | Mouse | Oral | 127 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 57 mg/kg | [2] |

| LC50 (4h) | Rat | Inhalation | 217 mg/m³ | [2] |

Table 2: Occupational Exposure Limits for Chromic Acid (as CrO₃)

| Organization | Limit | Value | Notes | Reference(s) |

| OSHA | Permissible Exposure Limit (PEL) | 0.1 mg/m³ | Ceiling limit | [4][9] |

| NIOSH | Recommended Exposure Limit (REL) | 0.0002 mg/m³ | 8-hour TWA (as Cr) | [10] |

| ACGIH | Threshold Limit Value (TLV) | 0.05 mg/m³ | 8-hour TWA | [4][11] |

Table 3: Aquatic Toxicity of Chromic Acid (Chromium Trioxide)

| Endpoint | Species | Duration | Value | Reference(s) |

| LC50 | Pimephales promelas (Fathead Minnow) | 96 hours | 33.2 mg/L | [1] |

| EC50 | Daphnia magna (Water Flea) | 48 hours | 0.112 mg/L | [1] |

| EC50 | Selenastrum capricornutum (Green Algae) | 96 hours | 0.217 mg/L | [1] |

Health Effects of Chromic Acid Exposure

Exposure to chromic acid can lead to a wide range of health effects, affecting multiple organ systems.

Carcinogenicity

Hexavalent chromium compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[1][12] Occupational exposure to chromic acid mists and dust is strongly associated with an increased risk of lung cancer.[1][13]

Genotoxicity and Mutagenicity

Chromic acid is a potent genotoxic agent, capable of inducing DNA damage, gene mutations, and chromosomal aberrations.[1][8] The genotoxicity is primarily mediated by the intracellular reduction of Cr(VI) to Cr(III), which generates reactive oxygen species (ROS) and chromium-DNA adducts.[14]

Respiratory System Effects

Inhalation of chromic acid can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, wheezing, and shortness of breath.[13] Chronic exposure can result in ulceration and perforation of the nasal septum.[13]

Dermal and Ocular Effects

Direct contact with chromic acid can cause severe skin burns and eye damage.[1][2] It is a skin sensitizer and can cause allergic contact dermatitis.[2]

Renal and Hepatic Effects

Systemic absorption of chromic acid can lead to damage to the kidneys and liver.[2][8] Acute high-level exposure can result in acute renal failure and hepatic necrosis.[6]

Reproductive and Developmental Effects

Chromic acid is suspected of damaging fertility and the unborn child.[1][2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the toxicology of chromic acid.

Acute Oral Toxicity (LD50) in Rats

-

Principle: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

-

Animal Model: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, with body weights within a ±20% range of the mean weight for each sex.

-

Procedure:

-

Dose Preparation: The test substance (chromic acid) is dissolved or suspended in a suitable vehicle (e.g., distilled water).

-

Animal Dosing: A single dose of the test substance is administered to the animals by gavage. A range of dose levels is used to elicit a response from no effect to 100% mortality.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and somatomotor activity), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit method or the moving average method.

Bacterial Reverse Mutation Test (Ames Test)

-

Principle: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test Strains: Several strains of S. typhimurium with different types of mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

-

Procedure:

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (chromic acid) in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: Established cell lines (e.g., Chinese hamster ovary (CHO), Chinese hamster lung (V79)) or primary cell cultures (e.g., human lymphocytes) are used.

-

Procedure:

-

Cell Treatment: Cell cultures are exposed to the test substance (chromic acid) at various concentrations for a defined period, with and without metabolic activation (S9 mix).

-

Harvesting: After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

-

-

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the negative control.

Inhalation Toxicity Study in Rodents

-

Principle: To evaluate the toxicity of a substance when administered via inhalation.

-

Animal Model: Rats or mice are commonly used.

-

Procedure:

-

Exposure System: Animals are exposed to the test substance (chromic acid aerosol or vapor) in whole-body or nose-only inhalation chambers.

-

Exposure Regimen: Animals are exposed for a specified duration (e.g., 4 hours for acute studies, 6 hours/day for 5 days/week for subchronic studies) to various concentrations of the test substance.

-

Monitoring: During and after exposure, animals are observed for clinical signs of toxicity. Body weight, food consumption, and respiratory function may be monitored.

-

Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues, particularly from the respiratory tract, are examined histopathologically.

-

-

Data Analysis: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) are determined based on the observed toxicological effects.

Molecular Signaling Pathways in Chromic Acid Toxicity

Chromic acid exposure triggers a complex network of intracellular signaling pathways that ultimately lead to cellular damage, apoptosis, and carcinogenesis. The following diagrams illustrate some of the key pathways involved.

Cellular Uptake and Oxidative Stress Induction

Hexavalent chromium (Cr(VI)) enters the cell through anion transporters. Inside the cell, it is reduced to trivalent chromium (Cr(III)), a process that generates reactive oxygen species (ROS) and leads to oxidative stress.

DNA Damage Response and p53 Signaling Pathway

The oxidative stress and direct interaction of chromium species with DNA lead to DNA damage, including single and double-strand breaks and DNA-protein crosslinks. This damage activates the DNA damage response (DDR) pathway, with the tumor suppressor protein p53 playing a central role.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Chromic acid-induced oxidative stress activates several branches of the MAPK signaling pathway, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway, a key regulator of the inflammatory response, is also activated by chromic acid exposure, contributing to the expression of pro-inflammatory genes.

Conclusion

Chromic acid is a hazardous substance with significant toxicological effects, including carcinogenicity, genotoxicity, and multi-organ toxicity. This guide has provided a comprehensive overview of the available toxicology and safety data, including quantitative toxicity values, experimental protocols for hazard assessment, and the underlying molecular signaling pathways. The information presented underscores the importance of stringent safety measures to minimize exposure and highlights the complex cellular responses to chromic acid. For researchers and professionals in drug development, this guide serves as a foundational resource for understanding the toxic potential of hexavalent chromium and for the development of strategies to mitigate its adverse health effects. Further research into the intricate molecular mechanisms of chromic acid toxicity will continue to be crucial for improving risk assessment and developing more effective preventative and therapeutic approaches.

References

- 1. Participation of MAP kinase p38 and IkappaB kinase in chromium (VI)-induced NF-kappaB and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexavalent chromium caused DNA damage repair and apoptosis via the PI3K/AKT/FOXO1 pathway triggered by oxidative stress in the lung of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]

- 4. signosisinc.com [signosisinc.com]

- 5. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct observation of the translocation mechanism of transcription termination factor Rho - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high‐throughput method to identify trans‐activation domains within transcription factor sequences | The EMBO Journal [link.springer.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Exploring protein phosphorylation by combining computational approaches and biochemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cr(VI) induces cytotoxicity in vitro through activation of ROS-mediated endoplasmic reticulum stress and mitochondrial dysfunction via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of NF-κB signaling pathway in hexavalent chromium-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of Hexavalent Chromium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexavalent chromium (Cr(VI)) compounds, recognized for their widespread industrial applications, are also potent environmental contaminants and known human carcinogens.[1] Their environmental fate is a complex interplay of chemical transformations, transport through various environmental compartments, and interactions with biological systems. This technical guide provides an in-depth exploration of the core principles governing the environmental behavior of hexavalent chromium, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical Transformations: The Reduction of Cr(VI) to Cr(III)

The primary mechanism for the natural attenuation of hexavalent chromium in the environment is its reduction to the less toxic and less mobile trivalent form (Cr(III)).[2] This transformation is a critical determinant of its environmental persistence and bioavailability. The kinetics of this reduction are influenced by a variety of factors, including the presence of reducing agents, pH, and the composition of the environmental matrix.

Abiotic Reduction

In many soil and groundwater systems, the abiotic reduction of Cr(VI) is the dominant transformation pathway. Ferrous iron (Fe(II)), either dissolved in water or present in minerals, is a key reducing agent. Organic matter also plays a significant role in the reduction process.

Table 1: Quantitative Data on Hexavalent Chromium Reduction Kinetics

| Reductant/System | Rate Constant (k) | Reaction Order | pH | Reference |

| Aqueous Fe(II) | 56.3 (mmol-0.6 min-1 L0.6) | 0.6 with respect to Fe(II), 1 with respect to Cr(VI) | 6.0-8.0 | [3] |

| Iron Metal (Fe0) | 2.2 x 10-1 L m-2 h-1 (surface area normalized) | First-order | 7.0 | [4] |

| Fe(II/III)-bearing Montmorillonite | Varies by >3 orders of magnitude with Fe(II)/Fe(total) | - | - | [1][5] |

| Fe(II/III)-bearing Nontronite | Varies by >3 orders of magnitude with Fe(II)/Fe(total) | - | - | [1][5] |

| Various Agricultural Soils | 0.01 to 4.21 day-1 | First-order | Varied | [6] |

| Seven Different Soil Types | Varies (e.g., Udic Ferrisols > Stagnic Anthrosols) | First-order | Varied | [7][8] |

Biotic Reduction

Microorganisms can also facilitate the reduction of Cr(VI) to Cr(III) through various enzymatic and non-enzymatic pathways. This bioremediation approach is a subject of ongoing research for the cleanup of contaminated sites.

Transport in Soil and Water: Mobility and Adsorption

The mobility of hexavalent chromium in the environment is largely governed by its anionic nature (as CrO42- or HCrO4-), which results in weak adsorption to most soil components under neutral to alkaline conditions.[9] This high mobility contributes to the widespread contamination of groundwater at many industrial sites.

Adsorption of Cr(VI) is more significant in acidic soils and in the presence of iron and aluminum oxides and clay minerals. The process can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity of different materials.

Table 2: Adsorption Parameters for Hexavalent Chromium on Various Media

| Adsorbent | Isotherm Model | Maximum Adsorption Capacity (Qmax) | Distribution Coefficient (Kd) | Reference |

| Blended Lateritic Soil (10% BC) | - | - | 1.251 L/kg | [10] |

| Blended Lateritic Soil (20% BC) | - | - | 1.359 L/kg | [10] |

| Blended Lateritic Soil (30% BC) | - | - | 2.622 L/kg | [10] |

| Blended Lateritic Soil (with marine clay) | - | - | 5.396 - 48.641 L/kg | [10] |

| Blended Lateritic Soil (with bentonite clay) | - | - | 5.093 - 12.179 L/kg | [10] |

| Soil | Langmuir | 1.0135 × 10-4 mol/g | - | [11][12] |

| Biochar@Bentonite | Langmuir | 20.54 - 27.23 mg/g | - | [13] |

| Biochar@Kaolin | Freundlich | - | - | [13] |

| Acid Modified Clay (HMC) | Langmuir | 18.15 mg/g | - | [14] |

| Acid Modified Clay (AMC) | Langmuir | 10.42 mg/g | - | [14] |

Table 3: Typical Concentrations of Hexavalent Chromium in Contaminated Environments

| Environmental Compartment | Concentration Range | Location/Source | Reference |

| Groundwater | 0.05 - 0.073 mg/L | Natural sources (Mexico, Italy, California) | [15] |

| Groundwater | Up to 2090 mg/L | Contaminated industrial sites | [16] |

| Groundwater | 0.12 to 464.34 mg/L | Permeable reactive barrier monitoring | [17] |

| Groundwater | Up to 33.8 µg/L | Near coal ash impoundments | [18] |

| Groundwater | Up to 20 ppm (approx. 390-fold higher than limit) | Kanpur, India (tannery and chrome sulfate manufacturing) | [19] |

| Soil | Up to 6100 mg/kg | Contaminated industrial sites | [16] |

| Soil | 2.53 to 566.2 mg/kg | Abandoned chemical sites | [17] |

| Soil | Non-detect to 8.6 ppm (surface), up to 16.2 ppm (subsurface) | Precision National Plating Site | [9] |

| House Dust | Mean: 3.9 ± 7.0 µg/g (contaminated site) | Jersey City, NJ (historic chromate production) | [20] |

| House Dust | Mean: 4.6 ± 7.8 µg/g (background) | Background communities | [20] |

Bioaccumulation and Cellular Toxicity

Hexavalent chromium can be taken up by living organisms, where it exerts its toxic effects. Due to its structural similarity to sulfate, Cr(VI) can enter cells through sulfate transport channels.[19] Once inside the cell, Cr(VI) is reduced to Cr(III), a process that generates reactive oxygen species (ROS) and leads to oxidative stress.[21] The resulting Cr(III) can then form stable complexes with macromolecules, including DNA and proteins, leading to genotoxicity and carcinogenicity.[14]

Caption: Cellular uptake and toxicity pathway of hexavalent chromium.

Experimental Protocols for Hexavalent Chromium Analysis

Accurate quantification of hexavalent chromium in environmental samples is crucial for assessing contamination and evaluating the efficacy of remediation efforts. The following sections detail the standard methodologies for Cr(VI) analysis in soil and water.

Sample Preparation: Alkaline Digestion for Solid Samples (EPA Method 3060A)

This method is designed to extract Cr(VI) from solid matrices such as soil and sludge without causing reduction of native Cr(VI) or oxidation of native Cr(III).[1][4]

Protocol:

-

Sample Collection and Storage: Collect samples in plastic or glass containers and store them at 4 ± 2°C. The holding time for field-moist soil samples is 30 days.[4]

-

Digestion:

-

Weigh 2.5 g of the fresh soil sample into a digestion vessel.

-

Add 50 mL of a 0.28 M Na2CO3 / 0.5 M NaOH digestion solution.

-

Heat the mixture at 90-95°C for 60 minutes with continuous stirring.[4]

-

-

Filtration and pH Adjustment:

-

Cool the digestate and filter it.

-

Wash the filter cake with the digestion solution.

-

Adjust the pH of the filtrate to 7.5 ± 0.5 for analysis by colorimetry (Method 7196A) or to 9.0-9.5 for analysis by ion chromatography (Method 7199).[4]

-

-

Final Preparation: Dilute the pH-adjusted filtrate to a final volume of 100 mL with deionized water. If a precipitate forms, filter the solution through a 0.45 µm membrane filter.[4]

Analysis of Hexavalent Chromium in Aqueous Samples

Two primary methods are used for the quantification of dissolved hexavalent chromium: UV-Vis Spectrophotometry and Ion Chromatography.

This colorimetric method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a colored complex.[3][22]

Protocol:

-

Reagent Preparation:

-

Diphenylcarbazide solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard if it becomes discolored.[3]

-

Sulfuric acid solution: Add 10 mL of concentrated H2SO4 to 100 mL of reagent water.[3]

-

Potassium dichromate stock solution (500 mg/L Cr): Dissolve 1.414 g of K2Cr2O7 in reagent water and dilute to 1 L.[3]

-

Potassium dichromate standard solution (5 mg/L Cr): Dilute 10.00 mL of the stock solution to 100 mL.[3]

-

-

Calibration Curve Preparation:

-

Prepare a series of standards ranging from 0.5 to 50 mg/L Cr(VI) from the standard solution.

-

Treat the standards in the same manner as the samples.

-

-

Sample Analysis:

-

Transfer 95 mL of the sample (or prepared digestate) to a 100-mL volumetric flask.

-

Add 2.0 mL of the diphenylcarbazide solution and mix.

-

Add the sulfuric acid solution to achieve a pH of 2 ± 0.5.

-

Dilute to 100 mL with reagent water and allow the color to develop for 5-10 minutes.[3]

-

-

Measurement:

-

Measure the absorbance of the standards and samples at 540 nm using a spectrophotometer.

-

Use a reagent blank as a reference.

-

Determine the concentration of Cr(VI) in the sample from the calibration curve.

-

This method provides a more selective and sensitive determination of Cr(VI) by separating it from interfering ions before detection.[5][23]

Protocol:

-

Sample Preparation:

-

Instrumental Analysis:

-

Inject a measured volume (e.g., 50-250 µL) of the prepared sample into the ion chromatograph.

-

Use a guard column to remove organic interferences.

-

Separate the chromate (CrO42-) from other anions on a high-capacity anion exchange column.

-

-

Post-Column Derivatization and Detection:

-

Quantification:

-

Prepare a calibration curve using a series of Cr(VI) standards.

-

Determine the concentration of Cr(VI) in the sample based on the peak area or height relative to the calibration curve.

-

References

- 1. epa.gov [epa.gov]

- 2. edinburghanalytical.com [edinburghanalytical.com]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. NEMI Method Summary - 218.6 [nemi.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. policycommons.net [policycommons.net]

- 8. researchgate.net [researchgate.net]

- 9. The fate of ecotoxic hexavalent chromium in the environment [photon-science.desy.de]

- 10. eurofinsus.com [eurofinsus.com]

- 11. NEMI Method Summary - 7196A [nemi.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www1.udel.edu [www1.udel.edu]

- 21. researchgate.net [researchgate.net]

- 22. Analytical Method [keikaventures.com]

- 23. US EPA Method 218.6: Hexavalent Chromium in Water by Ion Chromatography | EVISA's Links Database [speciation.net]

A Technical Guide to Chromic Acid as an Oxidizing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chromium(VI)-based reagents, colloquially known as chromic acid, for the oxidation of alcohols in organic synthesis. It details the mechanisms, applications, and experimental protocols for key chromium(VI) oxidants, presenting quantitative data to aid in reagent selection and reaction optimization.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry, critical for the synthesis of pharmaceuticals and other complex molecules. Among the vast array of available oxidants, chromium(VI) reagents have historically been pivotal due to their efficiency and reliability.[1] Chromic acid (H₂CrO₄) and its derivatives offer a range of reactivities, allowing for the conversion of primary alcohols to either aldehydes or carboxylic acids, and secondary alcohols to ketones.[2][3] This versatility, however, is paired with significant toxicity and environmental concerns, necessitating careful handling and disposal.[4]

This document explores the most prominent chromium(VI) reagents, including the Jones reagent, Collins reagent, Sarett reagent, Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC), providing a comparative analysis to guide the modern researcher.

Mechanism of Oxidation

The oxidation of an alcohol by a chromium(VI) species proceeds through a common mechanistic pathway involving two principal steps.[5]

-

Formation of a Chromate Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of the protonated chromic acid. Following proton transfers, a key intermediate, the chromate ester, is formed.[6][7][8]

-

E2-like Elimination: In the rate-determining step, a base (often water or pyridine) abstracts the proton from the carbon bearing the oxygen. This facilitates an E2-like elimination, forming the carbon-oxygen double bond of the carbonyl compound and reducing Cr(VI) to a Cr(IV) species, which undergoes further reactions to ultimately yield the stable, green-colored Cr(III) ion.[4][6] A significant kinetic isotope effect is observed when the alpha-hydrogen is replaced with deuterium, confirming that the C-H bond is broken in this slow step.[4]

The final product from a primary alcohol depends critically on the reaction conditions. In aqueous, acidic media like the Jones oxidation, the initially formed aldehyde exists in equilibrium with its hydrate (a gem-diol).[9] This hydrate can be further oxidized, leading to the corresponding carboxylic acid.[10] In contrast, anhydrous reagents like PCC and Collins reagent prevent hydrate formation, thus stopping the oxidation at the aldehyde stage.[6][11]

Key Chromium(VI) Reagents: A Comparative Overview

The choice of a chromium-based oxidant is dictated by the substrate's sensitivity and the desired product.

-

Jones Reagent (CrO₃ in H₂SO₄/Acetone): A strong, non-selective, and inexpensive oxidizing agent.[4] It is prepared in situ by dissolving chromium trioxide or a dichromate salt in aqueous sulfuric acid.[6][9] Its high acidity and aqueous nature make it unsuitable for acid-sensitive substrates but highly effective for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][11]

-

Collins Reagent (CrO₃·2Py in CH₂Cl₂): A milder, non-acidic reagent prepared by complexing chromium trioxide with pyridine.[12] It is typically used in dichloromethane (CH₂Cl₂) and is particularly useful for the selective oxidation of primary alcohols to aldehydes, especially with acid-sensitive substrates.[11][13] Yields for aldehydes and ketones are generally high.[12][14]

-

Sarett Reagent (CrO₃ in Pyridine): Similar to the Collins reagent, but uses pyridine as the solvent. The preparation can be hazardous, and its basicity limits its use with base-sensitive substrates.

-